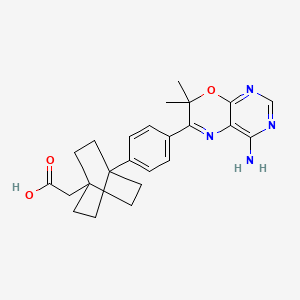

DGAT-1 inhibitor 2

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]-1-bicyclo[2.2.2]octanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-22(2)19(28-18-20(25)26-14-27-21(18)31-22)15-3-5-16(6-4-15)24-10-7-23(8-11-24,9-12-24)13-17(29)30/h3-6,14H,7-13H2,1-2H3,(H,29,30)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPKUACRBMPJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C45CCC(CC4)(CC5)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583287 | |

| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942999-61-3 | |

| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DGAT-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a pivotal enzyme in lipid metabolism, catalyzing the final and committed step in triglyceride (TG) synthesis.[1][2] Its strategic location in the endoplasmic reticulum of enterocytes and adipocytes makes it a prime therapeutic target for metabolic diseases.[3] DGAT-1 inhibitors have emerged as a promising class of drugs for the treatment of obesity, type 2 diabetes, and hypertriglyceridemia. This guide provides a comprehensive overview of the mechanism of action of DGAT-1 inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of DGAT-1 inhibitors is the competitive or non-competitive blockage of the DGAT-1 enzyme's active site.[4] DGAT-1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[1][3] By binding to the enzyme, inhibitors prevent the substrates from accessing the active site, thereby directly impeding the synthesis of new triglycerides.[4] This inhibition leads to a reduction in the absorption of dietary fats in the intestine and a decrease in the storage of triglycerides in adipose tissue and the liver.[2][5]

Signaling Pathways and Downstream Effects

The inhibition of DGAT-1 initiates a cascade of downstream signaling events that contribute to its therapeutic effects. A key consequence is the modulation of gut hormone secretion. The accumulation of unabsorbed lipids in the intestinal lumen, a direct result of DGAT-1 inhibition, stimulates enteroendocrine L-cells to release glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[4][6][7] These hormones play crucial roles in regulating glucose homeostasis, appetite, and gastric emptying.

Furthermore, DGAT-1 inhibition has been shown to improve insulin sensitivity.[8][9] While the precise mechanisms are still under investigation, it is hypothesized that the reduction in ectopic lipid accumulation (in tissues like the liver and muscle) and the effects of increased GLP-1 contribute to this enhancement of insulin signaling.[10]

Below is a diagram illustrating the signaling pathway affected by DGAT-1 inhibition.

Data Presentation: Efficacy of DGAT-1 Inhibitors

The following tables summarize the quantitative data on the efficacy of various DGAT-1 inhibitors from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Potency of Selected DGAT-1 Inhibitors

| Compound | IC50 (nM) | Assay System | Reference |

| PF-04620110 | 19 | Enzymatic | [1] |

| T863 | 15-50 | Enzymatic (recombinant human DGAT-1) | [2] |

| H128 | 98 | Human DGAT-1 | [8] |

| Compound K | - | Dose-dependent inhibition | [11] |

| Compound L | - | Dose-dependent inhibition | [11] |

| AZD7687 | - | Dose-dependent inhibition | [4] |

| Pradigastat (LCQ-908) | - | Dose-dependent inhibition | [6][7] |

| A-922500 | 39.9 nM | Synthetic Inhibitor | [11] |

| Gallic Acid | 0.667 µM | Botanical | [11] |

| Cyanidin | 8.60 µM | Botanical | [11] |

Table 2: Effects of DGAT-1 Inhibitors on Plasma Triglycerides (Clinical Studies)

| Compound | Dose | % Reduction in Fasting Triglycerides | Study Population | Reference |

| Pradigastat | 20 mg | 41% | Familial Chylomicronemia Syndrome | [5][6][7] |

| Pradigastat | 40 mg | 70% | Familial Chylomicronemia Syndrome | [5][6][7] |

| AZD7687 | ≥5 mg | >75% reduction in postprandial TG AUC | Healthy male subjects | [12] |

Table 3: Effects of DGAT-1 Inhibitors on Body Weight (Preclinical Studies)

| Compound | Species | Dose | Duration | % Body Weight Reduction | Reference |

| T863 | Diet-induced obese mice | 10 mg/kg | 2 weeks | Significant weight loss | [9] |

| H128 | db/db mice | 10 mg/kg/day | 5 weeks | Reduced body weight gain | [1] |

| Compound K | Wild-type and Dgat1-/- mice | - | - | Mechanism-based body weight loss | [11] |

| GSK2973980A | Diet-induced obese mice | - | - | Reduced body weight |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize DGAT-1 inhibitors.

Cell-Free DGAT-1 Enzyme Activity Assay

This assay measures the direct inhibitory effect of a compound on DGAT-1 enzymatic activity.

Materials:

-

Human small intestinal microsomal preparation (as DGAT-1 enzyme source)

-

Dioleoyl glycerol (substrate)

-

Palmitoleoyl Coenzyme A (substrate)

-

[14C]oleoyl-CoA (radiolabeled substrate)

-

Tris-HCl buffer, MgCl2, Bovine Serum Albumin (BSA)

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, BSA, and dioleoyl glycerol.

-

Add the test inhibitor compound at various concentrations.

-

Initiate the reaction by adding the microsomal preparation and [14C]oleoyl-CoA.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-60 minutes).

-

Stop the reaction by adding a solution of isopropanol:heptane:water.

-

Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

-

Transfer the upper organic phase containing the radiolabeled triglycerides to a new tube.

-

Evaporate the solvent and resuspend the lipid extract.

-

Separate the triglycerides from other lipids using thin-layer chromatography (TLC).

-

Scrape the triglyceride band from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition and IC50 values based on the reduction in radioactivity compared to a vehicle control.[3][13]

Cellular Triglyceride Synthesis Assay

This assay assesses the ability of an inhibitor to block triglyceride synthesis within a cellular context.

Materials:

-

HEK293 cells (or other suitable cell line expressing DGAT-1)

-

Cell culture medium and supplements

-

[14C]-glycerol or [14C]-oleic acid (radiolabeled precursors)

-

Oleic acid complexed to BSA (to stimulate triglyceride synthesis)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., hexane:isopropanol)

-

TLC plates and developing solvents

-

Phosphorimager or scintillation counter

Protocol:

-

Plate cells in a multi-well format and allow them to adhere and grow.

-

Pre-incubate the cells with various concentrations of the DGAT-1 inhibitor for a specified period.

-

Add [14C]-glycerol or [14C]-oleic acid to the medium, along with oleic acid-BSA to stimulate triglyceride synthesis.

-

Incubate for a defined period (e.g., 2-5 hours) to allow for the incorporation of the radiolabel into triglycerides.

-

Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using a suitable solvent system.

-

Separate the triglycerides from other lipid species by TLC.

-

Visualize and quantify the radiolabeled triglyceride bands using a phosphorimager or by scraping the bands and using scintillation counting.

-

Determine the inhibitory effect of the compound on cellular triglyceride synthesis.[14]

Experimental Workflow

The following diagram outlines a typical experimental workflow for the discovery and preclinical evaluation of a novel DGAT-1 inhibitor.

Conclusion

DGAT-1 inhibitors represent a compelling therapeutic strategy for metabolic disorders by directly targeting the final step of triglyceride synthesis. Their mechanism of action extends beyond simple lipid-lowering to encompass beneficial effects on gut hormone secretion and insulin sensitivity. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued research and development of this promising class of drugs. Further investigation into the intricate details of DGAT-1 signaling and regulation will undoubtedly unveil additional therapeutic opportunities.

References

- 1. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. wjgnet.com [wjgnet.com]

- 5. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased insulin and leptin sensitivity in mice lacking acyl CoA:diacylglycerol acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 13. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

The Pursuit of Potent and Selective DGAT-1 Inhibitors: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in the final and committed step of triglyceride synthesis.[1][2] Its role in lipid metabolism has made it an attractive target for the therapeutic intervention of metabolic diseases, including obesity and type 2 diabetes.[3][4] This technical guide provides an in-depth overview of the synthesis and discovery of DGAT-1 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

Data Presentation: Comparative Efficacy of Lead DGAT-1 Inhibitors

The discovery of potent and selective DGAT-1 inhibitors has been a focus of pharmaceutical research, leading to the identification of several lead compounds. The following tables summarize the in vitro potency and selectivity of key DGAT-1 inhibitors.

| Compound | Target | IC50 (nM) | Species | Notes |

| PF-04620110 | DGAT-1 | 19 | Human | Potent, selective, and orally bioavailable.[5][6] |

| T863 | DGAT-1 | 15 | Human | Orally active and selective.[7] |

| DGAT-1 | ~15 | Mouse | Potent inhibitor of mouse DGAT-1.[3] | |

| A-922500 | DGAT-1 | 9 | Human | Potent, selective, and orally bioavailable.[8] |

| DGAT-1 | 22 | Mouse | [8] | |

| AZD7687 | DGAT-1 | 80 | Human | Reversible and selective inhibitor.[9][10] |

| Pradigastat (LCQ-908) | DGAT-1 | 157 | Human | Selective and orally effective.[2][11] |

| ABT-046 | DGAT-1 | 8 | Human | Potent, selective, and orally active.[10] |

| DGAT-1 | 8 | Mouse | [10] | |

| AZD3988 | DGAT-1 | 6 | Human | [9] |

| DGAT-1 | 5 | Rat | [9] | |

| DGAT-1 | 11 | Mouse | [9] | |

| GSK2973980A | DGAT-1 | 3 | Human | Potent and selective.[9] |

Table 1: In Vitro Potency of Selected DGAT-1 Inhibitors

| Compound | Selectivity Profile | Fold Selectivity (vs. DGAT-1) | Notes |

| PF-04620110 | DGAT-2 | >1000-fold | Highly selective against a panel of lipid-processing enzymes.[6] |

| T863 | DGAT-2, MGAT2, MGAT3 | No inhibition at 10 µM | Demonstrates high selectivity for DGAT-1.[3][7] |

| Compound 1A (Benzimidazole series) | ACAT1 | Excellent | Precursor to more advanced compounds with improved properties.[1][12] |

| Compound 5B (Piperidinyl-oxy-cyclohexanecarboxylic acid series) | A2A Receptor | Significantly reduced affinity compared to earlier series | Abolishes ACAT1 off-target activity at 10 µM.[1] |

Table 2: Selectivity of Key DGAT-1 Inhibitors

Experimental Protocols

The discovery and development of DGAT-1 inhibitors rely on a series of robust in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

In Vitro Enzyme Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against DGAT-1.

Materials:

-

Recombinant human or mouse DGAT-1 enzyme

-

Acyl-CoA substrate (e.g., oleoyl-CoA)

-

Diacylglycerol (DAG) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 2 mM MgCl2, and 1 mM EDTA)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., fluorescent probe for Coenzyme A release)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DGAT-1 enzyme, and DAG substrate.

-

Add the test compound at various concentrations to the reaction mixture. A DMSO control is run in parallel.

-

Initiate the reaction by adding the acyl-CoA substrate.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction and measure the product formation or substrate consumption using a suitable detection method.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Triglyceride Synthesis Assay

This assay measures the ability of a compound to inhibit triglyceride synthesis in a cellular context.

Materials:

-

A suitable cell line (e.g., HEK293 cells overexpressing DGAT-1, or adipocytes).[3]

-

Cell culture medium

-

Radiolabeled fatty acid precursor (e.g., [14C]-oleic acid)

-

Test compounds dissolved in DMSO

-

Lysis buffer

-

Solvents for lipid extraction (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Add the radiolabeled fatty acid precursor to the medium and incubate for an additional 2-4 hours.

-

Wash the cells with PBS and lyse them.

-

Extract the total lipids from the cell lysates using an organic solvent mixture.

-

Separate the different lipid species (including triglycerides) by TLC.

-

Visualize and quantify the radiolabeled triglycerides using a phosphorimager or by scraping the corresponding bands and measuring the radioactivity with a scintillation counter.

-

Calculate the inhibition of triglyceride synthesis relative to the vehicle-treated control cells.

In Vivo Oral Lipid Tolerance Test (OLTT)

The OLTT assesses the effect of a DGAT-1 inhibitor on postprandial triglyceride levels in animal models.

Materials:

-

Animal model (e.g., C57BL/6 mice)

-

Test compound formulated for oral administration

-

Vehicle control

-

Lipid challenge (e.g., corn oil or olive oil)

-

Blood collection supplies

-

Triglyceride measurement kit

Procedure:

-

Fast the animals overnight (approximately 16 hours) with free access to water.

-

Administer the test compound or vehicle orally at a specific dose.

-

After a set period (e.g., 1 hour), administer an oral lipid bolus.[3]

-

Collect blood samples at various time points post-lipid challenge (e.g., 0, 1, 2, 4, and 6 hours).

-

Measure the plasma or serum triglyceride concentrations for each time point.

-

Plot the triglyceride levels over time and calculate the area under the curve (AUC) to assess the overall effect of the inhibitor on lipid excursion. A significant reduction in the triglyceride AUC indicates in vivo efficacy.[3]

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Materials:

-

Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).[13]

-

Minimal glucose agar plates

-

Top agar

-

S9 fraction (for metabolic activation)

-

Test compound

-

Positive and negative controls

Procedure:

-

Prepare different concentrations of the test compound.

-

In the presence or absence of the S9 mix, incubate the test compound with the bacterial strains.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Mandatory Visualizations

Signaling and Metabolic Pathways

Experimental and Logical Workflows

Conclusion

The discovery and synthesis of DGAT-1 inhibitors represent a promising avenue for the development of novel therapeutics for metabolic disorders. The compounds highlighted in this guide demonstrate the significant progress made in achieving high potency and selectivity. However, challenges, particularly concerning gastrointestinal side effects observed in clinical trials with compounds like AZD7687, underscore the need for continued optimization of pharmacokinetic and pharmacodynamic properties.[14][15][16] The experimental protocols and workflows detailed herein provide a framework for the continued exploration and development of the next generation of DGAT-1 inhibitors with improved therapeutic profiles.

References

- 1. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PF 04620110 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. adooq.com [adooq.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gwasstories.com [gwasstories.com]

The Pivotal Role of DGAT-1 in Triglyceride Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial integral membrane enzyme that catalyzes the final and rate-limiting step in the predominant pathway of triglyceride (TG) synthesis. This process involves the esterification of a fatty acyl-CoA molecule to a diacylglycerol (DAG), forming a triglyceride.[1][2][3] As the primary form of energy storage in eukaryotes, triglycerides play a vital role in metabolic homeostasis.[4] Dysregulation of TG synthesis is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making DGAT1 a compelling therapeutic target.[5][6] This technical guide provides an in-depth exploration of the core functions of DGAT1, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.

Biochemical Function and Regulation of DGAT1

DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) superfamily and is broadly expressed in various tissues, with the highest concentrations found in the small intestine, adipose tissue, and mammary glands during lactation.[7] It is localized to the endoplasmic reticulum (ER), where it contributes to the synthesis of triglycerides that are subsequently stored in lipid droplets or packaged into lipoproteins.

Unlike its isoenzyme, DGAT2, which shares no sequence homology, DGAT1 exhibits a broader substrate specificity and is implicated in the esterification of other lipids, such as retinol.[8] While both enzymes contribute to overall triglyceride synthesis, they appear to have distinct and sometimes compensatory roles. Studies in knockout mice have revealed that while DGAT2 deficiency is lethal shortly after birth due to a severe reduction in triglycerides, DGAT1 knockout mice are viable but exhibit reduced TG stores and are resistant to diet-induced obesity.[4]

The regulation of DGAT1 activity is complex and occurs at both the transcriptional and post-translational levels. Key regulators include:

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor, a master regulator of lipogenesis, can upregulate the expression of the DGAT1 gene in response to insulin signaling.[9][10]

-

Insulin: Insulin signaling promotes triglyceride synthesis in part by activating SREBP-1c, thereby increasing DGAT1 expression.[6][11]

-

Endoplasmic Reticulum (ER) Stress: DGAT1 plays a protective role against lipotoxicity by channeling excess fatty acids into triglycerides, thereby alleviating ER stress.[12] Conversely, prolonged ER stress can modulate DGAT1 activity as part of the unfolded protein response (UPR).

Quantitative Data on DGAT1 Function

Table 1: Enzyme Kinetic Parameters of Human DGAT1

| Substrate | K_m_ (µM) | V_max_ (nmol/mg/min) | Reference |

| Oleoyl-CoA | 14.6 ± 1.3 | 956.6 ± 36.1 | [13] |

| Stearoyl-CoA | 8.6 ± 1.3 | 839.4 ± 49.9 | [13] |

| Palmitoleoyl-CoA | 6.2 ± 0.9 | 838.6 ± 31.6 | [13] |

| Palmitoyl-CoA | 6.4 ± 1.1 | 767.8 ± 34.0 | [13] |

| Diacylglycerol (DAG) | 597.1 ± 94.5 | 3310 ± 279.1 | [13] |

Table 2: IC₅₀ Values of Selected DGAT1 Inhibitors

| Inhibitor | Target | IC₅₀ | Reference |

| A-922500 | Human DGAT1 | 9 nM | [14] |

| A-922500 | Mouse DGAT1 | 22 nM | [14] |

| T-863 | Human DGAT1 | 17-49 nM | [5] |

| DGAT1-IN-1 | Human DGAT1 | < 10 nM | [15] |

| Gallic Acid | DGAT1 | 0.667 µM | [16] |

| Cyanidin | DGAT1 | 8.60 µM | [16] |

| Apple Peel Extract | DGAT1 | 1.4 µg/mL | [17] |

| Grape Extract | DGAT1 | 5.6 µg/mL | [17] |

Table 3: Effects of DGAT1 Knockout on Triglyceride Levels in Mice

| Tissue | Diet | Triglyceride Reduction | Reference |

| Adipose Tissue | Chow | ~50% | [4] |

| Adipose Tissue | High-Fat | ~30% (fat mass) | [4] |

| Liver | High-Fat | Markedly reduced | [1] |

| Skeletal Muscle | Chow | Moderately reduced | [1] |

Experimental Protocols

In Vitro DGAT1 Activity Assay (Radiolabeled)

This protocol measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

Materials:

-

Microsomal protein fraction (source of DGAT1)

-

[¹⁴C]oleoyl-CoA or other radiolabeled fatty acyl-CoA

-

1,2-Diacylglycerol (DAG)

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 0.625 mg/mL BSA

-

Stop Solution: Chloroform:Methanol (2:1)

-

Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1)

-

Scintillation counter and fluid

Procedure:

-

Prepare the reaction mixture by combining the reaction buffer, DAG, and microsomal protein in a microcentrifuge tube.

-

Initiate the reaction by adding [¹⁴C]oleoyl-CoA.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.[18]

-

Stop the reaction by adding the chloroform:methanol stop solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Spot the organic (lower) phase onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate the lipids.

-

Visualize the lipid spots (e.g., with iodine vapor).

-

Scrape the triglyceride spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate DGAT1 activity as pmol or nmol of product formed per minute per mg of protein.

In Vitro DGAT1 Activity Assay (Fluorescent)

This protocol offers a non-radioactive alternative by measuring the release of Coenzyme A (CoA).[5]

Materials:

-

Microsomal protein fraction

-

Oleoyl-CoA

-

1,2-Diacylglycerol (DAG)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 1% Triton X-100

-

7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

-

96- or 384-well plates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a master mix containing the assay buffer, DAG, and oleoyl-CoA.

-

Add the microsomal protein to the wells of the plate.

-

Add the master mix to initiate the reaction.

-

Immediately add CPM, which reacts with the free sulfhydryl group of the released CoA to produce a fluorescent product.

-

Incubate at room temperature for a specified time.

-

Measure the fluorescence intensity using a plate reader.

-

A standard curve using known concentrations of CoA should be generated to quantify the amount of CoA released.[5]

-

Calculate DGAT1 activity based on the rate of CoA production.

Measurement of Triglyceride Synthesis in Cultured Cells

This protocol measures the incorporation of a labeled precursor into cellular triglycerides.

Materials:

-

Cultured cells (e.g., HEK293, adipocytes)

-

[¹⁴C]-glycerol or [³H]-oleic acid

-

Cell culture medium

-

Oleic acid complexed to BSA

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2)

-

TLC plates and developing solvent

-

Scintillation counter and fluid

Procedure:

-

Plate cells and grow to desired confluency.

-

Incubate the cells with the radiolabeled precursor ([¹⁴C]-glycerol or [³H]-oleic acid) and unlabeled oleic acid/BSA in the culture medium for a specified time (e.g., 2-5 hours).[17]

-

Wash the cells with ice-cold PBS to remove unincorporated label.

-

Lyse the cells and extract the total lipids using the hexane:isopropanol solvent.

-

Separate the triglyceride fraction from the total lipid extract using TLC as described in Protocol 3.1.

-

Quantify the radioactivity in the triglyceride spot using a scintillation counter.

-

Normalize the results to total protein content or cell number.

Visualizations

Signaling Pathways

Caption: Regulatory pathways influencing DGAT1 expression and activity.

Experimental Workflow

Caption: A typical experimental workflow for studying DGAT1 function.

Conclusion

DGAT1 is a central figure in the landscape of lipid metabolism, playing a non-redundant and critical role in triglyceride synthesis. Its intricate regulation and profound physiological impact, as demonstrated by genetic and pharmacological studies, underscore its importance as a therapeutic target for metabolic diseases. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the multifaceted functions of DGAT1 and to develop novel therapeutic strategies targeting this key enzyme.

References

- 1. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DGAT1 deficiency decreases PPAR expression and does not lead to lipotoxicity in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Increased insulin and leptin sensitivity in mice lacking acyl CoA:diacylglycerol acyltransferase 1 [jci.org]

- 7. DGAT1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sterol Regulatory Element-binding Protein-1 (SREBP-1) Is Required to Regulate Glycogen Synthesis and Gluconeogenic Gene Expression in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insulin and sterol-regulatory element-binding protein-1c (SREBP-1C) regulation of gene expression in 3T3-L1 adipocytes. Identification of CCAAT/enhancer-binding protein beta as an SREBP-1C target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. diacylglycerol acyltransferase inhibitor-1 — TargetMol Chemicals [targetmol.com]

- 16. researchgate.net [researchgate.net]

- 17. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification and characterization of a novel DGAT1 missense mutation associated with congenital diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

DGAT-1 vs DGAT-2 isozyme function and specificity

An In-Depth Technical Guide to the Function and Specificity of DGAT-1 and DGAT-2 Isozymes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a critical enzyme that catalyzes the final and only committed step in the biosynthesis of triacylglycerols (TGs), the primary form of energy storage in eukaryotes.[1][2] In mammals, two distinct and evolutionarily unrelated isozymes, DGAT-1 and DGAT-2, perform this function.[1][3][4][5] Despite catalyzing the same reaction, they possess unique structural characteristics, biochemical properties, and physiological roles. DGAT-1 is a member of the membrane-bound O-acyltransferase (MBOAT) family, while DGAT-2 belongs to a separate gene family.[6][7] These differences lead to non-redundant functions in lipid metabolism, with DGAT-1 being crucial for dietary fat absorption and protection against lipotoxicity, and DGAT-2 playing a dominant role in storing TGs derived from de novo fatty acid synthesis.[3][8] Understanding the distinct functions and specificities of these isozymes is paramount for developing targeted therapeutic strategies for metabolic diseases such as obesity, diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD).[1][9][10]

Molecular and Structural Distinctions

DGAT-1 and DGAT-2 share no sequence homology, pointing to their convergent evolution.[3][6] Their structural differences are fundamental to their distinct functions.

-

DGAT-1: Belongs to the MBOAT (membrane-bound O-acyltransferase) family.[11] The human DGAT-1 gene is located on chromosome 8q24.3 and encodes a protein of approximately 500 amino acids with up to 10 predicted transmembrane domains.[7] Structural analysis by cryo-electron microscopy reveals that human DGAT-1 forms a homodimer.[11] Its active site is located within a large cavity inside the membrane, which opens laterally to the lipid bilayer, allowing access for lipid substrates like diacylglycerol (DAG).[11] Topological studies suggest DGAT-1 may have a dual topology, with the active site potentially facing either the cytoplasm or the ER lumen.[6]

-

DGAT-2: Is the founding member of a distinct gene family. The DGAT-2 protein is less hydrophobic than DGAT-1 and is predicted to have only one or two membrane-spanning domains, with its catalytic domain oriented toward the cytoplasm.[1][3][5] This cytosolic orientation is thought to facilitate the channeling of newly synthesized TGs to cytosolic lipid droplets for storage.[12] A highly conserved "His-Pro-His-Gly" motif is believed to be part of the active site.[12]

Biochemical Properties and Substrate Specificity

The enzymatic characteristics of DGAT-1 and DGAT-2 differ significantly in terms of substrate affinity and selectivity. These differences suggest that DGAT-1 is more active when substrate concentrations are high (e.g., during dietary fat intake), while DGAT-2 is more efficient at lower substrate concentrations typical of de novo synthesis.[1][3][5]

Quantitative Biochemical Data

| Feature | DGAT-1 | DGAT-2 |

| Gene Family | Membrane-Bound O-Acyltransferase (MBOAT)[3][11] | DGAT-2 Family[1][7] |

| Sequence Homology | No homology with DGAT-2[6] | No homology with DGAT-1[6] |

| Active Site Orientation | Dual topology, potentially facing cytosol or ER lumen[6] | Cytosolic[6][12] |

| Substrate Affinity (Km) | Higher Km; more active at high substrate concentrations[1][3] | Lower Km; more active at low substrate concentrations[1][3] |

| Acyl-CoA Preference | Prefers monounsaturated acyl-CoAs (e.g., oleoyl-CoA) over saturated ones[1][11] | Less preference between saturated and unsaturated acyl-CoAs[1]. May prefer shorter-chain fatty acids[13]. |

| Acyl-Acceptor Specificity | Broad: diacylglycerol, monoacylglycerol, retinol, long-chain alcohols[1][3][5][9][11] | Narrow: Highly specific for diacylglycerol[3][5][9] |

Substrate Selectivity Details

DGAT-1 exhibits broad substrate specificity. It can efficiently esterify diacylglycerol to form TG, but it also functions as a potent acyl-CoA:retinol acyltransferase (ARAT), synthesizing retinyl esters.[1] Furthermore, it can acylate long-chain alcohols to produce wax esters.[3][5] In competition assays, DGAT-1 shows a preference for the monounsaturated substrate oleoyl-CoA (18:1) compared to the saturated palmitoyl-CoA (16:0).[1]

DGAT-2 is largely specific to the synthesis of TGs from diacylglycerol and fatty acyl-CoA.[3][9] Unlike DGAT-1, it does not show a strong preference between oleoyl-CoA and palmitoyl-CoA in competition assays.[1] Some evidence suggests DGAT-2 may preferentially utilize substrates from de novo lipogenesis.[13] For example, DGAT2 from the protist Thraustochytrium aureum displayed broad specificity for C16 and C18 saturated and unsaturated fatty acyl-CoA substrates.[14]

Cellular Function and Localization

While both enzymes are primarily located in the endoplasmic reticulum (ER), where TG synthesis occurs, their precise sub-organellar localization and functional roles in lipid partitioning are distinct.[1][6]

-

Subcellular Localization: Both DGAT-1 and DGAT-2 are integral membrane proteins found in the ER.[1][6][12] However, DGAT-2 has also been identified on mitochondria-associated membranes (MAMs) and on the surface of cytoplasmic lipid droplets (CLDs), suggesting a role in channeling TGs directly to these compartments.[6][12] Studies in tobacco cells have shown that DGAT-1 and DGAT-2 can be enriched in distinct subdomains of the ER.[15]

-

Functional Partitioning of Triacylglycerols: A key functional distinction lies in how they partition newly synthesized TGs.

-

DGAT-1 is thought to synthesize TGs destined for secretion, such as in the formation of chylomicrons in the intestine for dietary fat absorption.[6][8] It also plays a crucial role in protecting cells from the lipotoxic effects of high fatty acid concentrations by esterifying them into TGs for storage.[3][4]

-

DGAT-2 is believed to channel TGs primarily towards storage in cytosolic lipid droplets.[8] In the liver, it is the dominant enzyme for incorporating endogenously synthesized fatty acids into TGs.[16] Overexpression of DGAT-2 tends to result in the formation of large, intracellular lipid droplets.[7]

-

References

- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a gene encoding an acyl CoA:diacylglycerol acyltransferase, a key enzyme in triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application [mdpi.com]

- 11. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aocs.org [aocs.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. DGAT2 | Abcam [abcam.co.jp]

Decoding the Druggable Pocket: A Structural Biology Guide to DGAT-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a critical enzyme in the final stage of triglyceride synthesis, making it a prime therapeutic target for metabolic diseases such as obesity and type 2 diabetes. The development of small molecule inhibitors against DGAT-1 has been a significant focus of drug discovery efforts. This guide provides an in-depth technical overview of the structural biology of the DGAT-1 binding pocket, with a specific focus on the well-characterized inhibitor, T863. By examining the intricate molecular interactions and the structural basis of inhibition, we aim to provide a comprehensive resource for researchers actively engaged in the design and development of novel DGAT-1 inhibitors.

Introduction to DGAT-1 and its Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT-1) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final and committed step in the biosynthesis of triglycerides, the primary form of energy storage in eukaryotes.[1] The reaction involves the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA.[1] Given its pivotal role in lipid metabolism, the inhibition of DGAT-1 presents a promising strategy for mitigating the pathological accumulation of triglycerides associated with various metabolic disorders.[2]

Small molecule inhibitors of DGAT-1 have been developed to block the enzyme's catalytic activity. These inhibitors typically act by competing with the enzyme's natural substrates, thereby preventing the formation of triglycerides.[2] One such inhibitor, T863, has been extensively studied and serves as a valuable tool for understanding the structural and mechanistic basis of DGAT-1 inhibition.[3][4]

Quantitative Analysis of DGAT-1 Inhibition

The potency and selectivity of DGAT-1 inhibitors are critical parameters in drug development. The inhibitor T863 has been shown to be a potent and selective inhibitor of DGAT-1. The following table summarizes key quantitative data for T863.

| Parameter | Value | Species | Assay Method | Reference |

| IC50 | 15 nM | Human | Not Specified | [5] |

| IC50 | 17 nM | Human | TLC-based assay | [3] |

| IC50 | 49 nM | Human | CPM fluorescent assay | [3] |

The Structural Landscape of the DGAT-1 Inhibitor Binding Pocket

The advent of cryo-electron microscopy (cryo-EM) has revolutionized the field of structural biology, enabling the determination of high-resolution structures of membrane proteins like DGAT-1. The structure of human DGAT-1 in complex with the inhibitor T863 has provided unprecedented insights into the inhibitor binding pocket.[6]

T863 binds within the acyl-CoA substrate binding tunnel of DGAT-1, effectively blocking the entry of the natural substrate.[6][7] This binding pocket is a hydrophobic tunnel that opens to the cytoplasmic side of the endoplasmic reticulum membrane.[6]

Key Residues Involved in T863 Binding:

The interaction between T863 and DGAT-1 is mediated by a network of hydrophobic and polar interactions with specific amino acid residues lining the binding pocket. While a complete list of all interacting residues is extensive, some of the key residues identified from structural studies are highlighted below.

-

Hydrophobic Interactions: The cyclohexylbenzene moiety of T863 forms hydrophobic interactions with several residues within the pocket.

-

Polar Interactions: The bulky region of T863 that inserts into the fatty acid binding tunnel forms hydrogen bonds with conserved residues.

While the overall structure of DGAT-1 does not undergo a dramatic conformational change upon T863 binding, subtle rearrangements of a few residues in the binding pocket, such as Phe408 and Asn465, are observed to accommodate the inhibitor.[6]

Signaling and Experimental Workflows

DGAT-1 Signaling Pathway

The following diagram illustrates the central role of DGAT-1 in the triglyceride synthesis pathway.

Caption: DGAT-1 catalyzes the final step in triglyceride synthesis.

Experimental Workflow for Structural Determination

The determination of the DGAT-1 inhibitor complex structure involves a multi-step process, as depicted in the workflow below.

Caption: Workflow for determining DGAT-1 inhibitor complex structure.

Experimental Protocols

DGAT-1 Activity Assay (Fluorescence-based)

This protocol is adapted from a high-throughput fluorescence-based assay for DGAT-1 activity.[3]

Materials:

-

Microsomal preparations containing human DGAT-1

-

1,2-dioctanoyl-sn-glycerol (DOG)

-

Oleoyl-CoA

-

7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

-

Triton X-100

-

Tris-HCl buffer (pH 7.4)

-

96-well or 384-well plates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DOG, oleoyl-CoA, and Triton X-100.

-

Add the DGAT-1 inhibitor (e.g., T863) at various concentrations to the wells of the plate.

-

Initiate the reaction by adding the microsomal protein preparation to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Add the CPM reagent to each well. CPM reacts with the free Coenzyme A (CoA-SH) released during the DGAT-1 reaction to produce a fluorescent product.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Cryo-Electron Microscopy (Cryo-EM) of DGAT-1 Inhibitor Complex

The following is a generalized protocol for the structural determination of a membrane protein-ligand complex by cryo-EM.[6][8]

1. Protein Expression and Purification:

-

Express recombinant human DGAT-1 in a suitable expression system (e.g., HEK293 cells).

-

Solubilize the cell membranes using a mild detergent (e.g., digitonin) to extract the DGAT-1.

-

Purify the DGAT-1 protein using affinity chromatography followed by size-exclusion chromatography.

2. Complex Formation:

-

Incubate the purified DGAT-1 with an excess of the inhibitor (e.g., T863) to ensure saturation of the binding sites.

3. Cryo-EM Grid Preparation:

-

Apply a small volume (e.g., 3 µL) of the DGAT-1-inhibitor complex solution to a glow-discharged cryo-EM grid.

-

Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane using a vitrification robot (e.g., Vitrobot).

4. Data Collection:

-

Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).

-

Collect a large dataset of high-resolution images (micrographs) of the frozen-hydrated particles using a high-end cryo-TEM equipped with a direct electron detector.

5. Image Processing and 3D Reconstruction:

-

Perform motion correction on the raw micrographs to correct for beam-induced motion.

-

Estimate the contrast transfer function (CTF) for each micrograph.

-

Automatically pick individual particle images from the corrected micrographs.

-

Perform 2D classification to sort the particles into different class averages, removing junk particles.

-

Generate an initial 3D model (ab initio reconstruction).

-

Perform 3D classification and refinement to obtain a high-resolution 3D density map of the DGAT-1-inhibitor complex.

6. Model Building and Refinement:

-

Build an atomic model of the DGAT-1-inhibitor complex into the cryo-EM density map using molecular modeling software.

-

Refine the atomic coordinates of the model against the experimental data to improve its fit to the density map and its stereochemistry.

-

Validate the final model using various quality assessment tools.

X-ray Crystallography of Membrane Proteins (General Protocol)

While the structure of the DGAT-1-T863 complex was determined by cryo-EM, X-ray crystallography remains a powerful technique for structural biology. The following is a general protocol for the crystallization of membrane proteins.[9][10][11]

1. Protein Preparation:

-

Obtain highly pure and homogenous membrane protein, solubilized in a suitable detergent. The protein concentration should be high (typically 5-20 mg/mL).

2. Crystallization Screening:

-

Use sparse matrix screening kits containing a wide range of precipitants, buffers, and salts to identify initial crystallization conditions.

-

Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or microbatch methods. In vapor diffusion, a drop containing the protein-detergent complex and the crystallization solution is equilibrated against a larger reservoir of the crystallization solution.

3. Optimization of Crystallization Conditions:

-

Once initial crystals are obtained, systematically vary the parameters of the successful condition (e.g., precipitant concentration, pH, temperature, additives) to improve crystal size and quality.

4. Crystal Harvesting and Cryo-protection:

-

Carefully harvest the crystals from the crystallization drop using a small loop.

-

Soak the crystals in a cryoprotectant solution (a solution containing the crystallization components plus a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

5. X-ray Diffraction Data Collection:

-

Mount the frozen crystal on a goniometer at a synchrotron beamline.

-

Expose the crystal to a high-intensity X-ray beam and collect diffraction data on a detector as the crystal is rotated.

6. Structure Determination:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

-

Build and refine an atomic model of the protein into the resulting electron density map.

Conclusion

The structural and quantitative data presented in this guide offer a detailed view into the binding pocket of DGAT-1 and the mechanism of its inhibition by small molecules like T863. The cryo-EM structure of the DGAT-1-T863 complex provides a robust framework for structure-based drug design, enabling the rational optimization of inhibitor potency and selectivity. The detailed experimental protocols serve as a practical resource for researchers aiming to characterize novel DGAT-1 inhibitors and to further explore the structural biology of this important metabolic enzyme. A thorough understanding of the DGAT-1 binding pocket is paramount for the development of next-generation therapeutics for obesity, type 2 diabetes, and other metabolic diseases.

References

- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search.library.nyu.edu [search.library.nyu.edu]

- 5. T863 | DGAT1抑制剂 | MCE [medchemexpress.cn]

- 6. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. home.ccr.cancer.gov [home.ccr.cancer.gov]

- 11. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Technical Guide to DGAT-1 Inhibitor 2: A Deep Dive into its Chemical Profile and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DGAT-1 inhibitor 2, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1). This document details its chemical structure and properties, mechanism of action, and key experimental findings from in vitro and in vivo studies. Detailed experimental protocols derived from published literature are also provided to facilitate further research and development.

Chemical Structure and Properties

This compound, scientifically known as 2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1][2]oxazin-6-yl)phenyl]-1-bicyclo[2.2.2]octanyl]acetic acid, is a small molecule inhibitor with significant potential in metabolic disease research.[3][4]

Chemical Structure:

Image Source: PubChem CID 3085888

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 942999-61-3 | [3] |

| Molecular Formula | C₂₄H₂₈N₄O₃ | [3] |

| Molecular Weight | 420.5 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Mechanism of Action and Biological Activity

DGAT-1 is a key enzyme that catalyzes the final step of triglyceride synthesis.[5] By inhibiting DGAT-1, this inhibitor effectively blocks the production of triglycerides, leading to a range of metabolic effects.[5]

In Vitro Activity:

| Parameter | Species | IC₅₀ | Reference |

| DGAT-1 Inhibition | Human | 15 nM | [6] |

| DGAT-1 Inhibition | Rat | 9 nM | [6] |

| Triglyceride Synthesis Inhibition (HuTu 80 cells) | Human | 3 nM | [6] |

Studies have shown that this compound increases the concentration of reactive oxygen species (ROS), as well as the abundance of GRP78 and PERK proteins, suggesting an induction of endoplasmic reticulum (ER) stress.[6] Furthermore, it has been observed to increase the mRNA abundance of SREBF1, CPT1A, and MTTP in fatty acid-treated primary calf hepatocytes.[6]

In Vivo Activity:

In animal models, this compound has demonstrated significant effects on metabolic parameters.

| Animal Model | Dosing | Key Findings | Reference |

| Diet-induced obese (DIO) mice | 20 mg/kg, p.o., once daily for 3 days | Modest but statistically significant reduction in body weight. | [6] |

| Rats | 0.3 mg/kg, p.o. | Significant reduction in plasma triacylglycerol excursion. | [6] |

These findings highlight the potential of this compound as a therapeutic agent for obesity and related metabolic disorders.

Signaling Pathways

The inhibition of DGAT-1 impacts several key metabolic pathways. The primary pathway affected is triglyceride synthesis.

Caption: Inhibition of Triglyceride Synthesis by this compound.

The metabolic consequences of DGAT-1 inhibition extend to other related pathways, including insulin signaling and ER stress response.

Caption: Downstream Effects of DGAT-1 Inhibition.

Experimental Protocols

The following are generalized protocols for key experiments based on published literature. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro DGAT-1 Enzyme Activity Assay

This protocol is adapted from fluorescence-based assays for DGAT-1 activity.

Materials:

-

Human recombinant DGAT-1 enzyme

-

1,2-Dioleoyl-sn-glycerol (DAG)

-

NBD-Palmitoyl-CoA (fluorescently labeled fatty acyl-CoA)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM MgCl₂, 1 mg/mL BSA)

-

This compound

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add assay buffer.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the DGAT-1 enzyme to all wells except the no-enzyme control and incubate for 10 minutes at 37°C.

-

Prepare a substrate mix containing DAG and NBD-Palmitoyl-CoA in assay buffer.

-

Initiate the reaction by adding the substrate mix to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction (e.g., by adding a solution of isopropanol:heptane:water).

-

Measure the fluorescence of the formed NBD-labeled triglycerides using a microplate reader (Excitation/Emission ~485/535 nm).

-

Calculate the percent inhibition and determine the IC₅₀ value.

Cellular Lipid Accumulation Assay

This protocol describes the induction of lipid accumulation in hepatocytes and its inhibition.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Oleic acid

-

Bovine Serum Albumin (BSA)

-

This compound

-

Oil Red O staining solution or BODIPY 493/503

-

Microscope with imaging software

Procedure:

-

Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

-

Prepare a fatty acid solution by complexing oleic acid with BSA in serum-free medium.

-

Treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce lipid accumulation by adding the oleic acid-BSA complex to the cells. Include a vehicle-treated control group.

-

Incubate the cells for 24 hours.

-

Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Stain the intracellular lipid droplets with Oil Red O or BODIPY 493/503.

-

Visualize and quantify the lipid accumulation using microscopy and image analysis software.

In Vivo Oral Lipid Tolerance Test

This protocol outlines a method to assess the effect of this compound on postprandial lipemia in rodents.

Materials:

-

Rodent model (e.g., C57BL/6 mice or Wistar rats)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80)

-

Corn oil

-

Blood collection supplies (e.g., capillary tubes, centrifuge)

-

Triglyceride assay kit

Procedure:

-

Fast the animals overnight (approximately 16 hours) with free access to water.

-

Administer this compound or vehicle orally (p.o.) by gavage.

-

After a set pre-treatment time (e.g., 1 hour), administer an oral lipid challenge of corn oil (e.g., 10 mL/kg).

-

Collect blood samples at various time points post-lipid challenge (e.g., 0, 1, 2, 4, and 6 hours) via tail vein or retro-orbital sinus.

-

Separate plasma or serum by centrifugation.

-

Measure the triglyceride concentration in the plasma/serum samples using a commercial assay kit.

-

Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the effect of the inhibitor.

Conclusion

This compound is a potent and selective tool for studying the role of DGAT-1 in triglyceride metabolism and its implications in metabolic diseases. Its well-characterized chemical properties and biological activities, coupled with the experimental protocols provided, make it a valuable compound for researchers in academia and the pharmaceutical industry. Further investigation into its long-term efficacy and safety profile is warranted to explore its full therapeutic potential.

References

- 1. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Discovery of a potent, selective, and orally efficacious pyrimidinooxazinyl bicyclooctaneacetic acid diacylglycerol acyltransferase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of triglyceride synthesis as a treatment strategy for obesity: lessons from DGAT1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Novel DGAT-1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitor, herein referred to as DGAT-1 Inhibitor 2. This document details the experimental protocols used to assess its enzymatic and cellular activity, selectivity, and mechanism of action. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are illustrated using diagrams.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in triglyceride synthesis, catalyzing the final step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides.[1][2] Its role in lipid metabolism makes it an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[3][4] this compound is an orally active compound that has demonstrated potent inhibition of both human and rat DGAT-1.[5] This guide outlines the in vitro studies performed to characterize its inhibitory properties.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound were assessed using various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: Enzymatic Inhibition of DGAT-1

| Target | Species | IC50 (nM) |

| DGAT-1 | Human | 15 |

| DGAT-1 | Rat | 9 |

Data sourced from MedchemExpress.[5]

Table 2: Cellular Activity in Human Cells

| Cell Line | Assay | IC50 (nM) |

| HuTu 80 | Triglyceride Synthesis | 3 |

Data sourced from MedchemExpress.[5]

Table 3: Selectivity Profile of a Representative DGAT-1 Inhibitor (T863)

| Enzyme | Species | Inhibition at 10 µM |

| MGAT3 | Human | No significant inhibition |

| DGAT2 | Human | No significant inhibition |

| MGAT2 | Human | No significant inhibition |

Data for the well-characterized DGAT-1 inhibitor T863 is presented to illustrate a typical selectivity profile.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

DGAT-1 Enzymatic Assay (Fluorescence-Based)

This assay measures the release of Coenzyme A (CoA) during the DGAT-1-catalyzed reaction using a fluorescent probe.

Materials:

-

Human or rat DGAT-1 microsomes

-

1,2-Dioleoyl-sn-glycerol (DOG)

-

Oleoyl-CoA

-

7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

-

HEPES buffer (pH 7.5)

-

Triton X-100

-

Dimethyl sulfoxide (DMSO)

-

Sodium dodecyl sulfate (SDS)

Procedure:

-

Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 1% Triton X-100, 312.5 µM oleoyl-CoA, and 625 µM 1,2-DOG.

-

Add this compound at various concentrations (dissolved in DMSO, final concentration 10%).

-

Initiate the reaction by adding 0.25 µg of total microsomal protein.

-

Incubate for 30 minutes at room temperature.

-

Stop the reaction by adding SDS to a final concentration of 0.1%.

-

Incubate for an additional 30 minutes to allow the reaction between CoA and CPM to complete.

-

Measure the fluorescence with excitation and emission wavelengths of 355 nm and 460 nm, respectively.[6]

Cell-Based Triglyceride Synthesis Assay

This assay quantifies the inhibition of triglyceride synthesis in a cellular context by measuring the incorporation of a radiolabeled precursor.

Materials:

-

HEK293H or HuTu 80 cells

-

[¹⁴C]-glycerol

-

Oleic acid complexed to BSA

-

This compound

-

Cell culture medium

-

Scintillation fluid

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

-

Add 0.3 mM oleic acid/BSA and 1 µCi/mL [¹⁴C]-glycerol to the cells.

-

Incubate for 5 hours.

-

Wash the cells with PBS and lyse them.

-

Extract the total lipids from the cell lysate.

-

Separate the triglycerides from other lipids using thin-layer chromatography (TLC).

-

Quantify the amount of [¹⁴C]-triglyceride by scintillation counting.[7]

Off-Target Activity Profiling

To assess the selectivity of the inhibitor, its activity against related acyltransferases is measured.

Materials:

-

Microsomes expressing human DGAT-2, MGAT2, and MGAT3.

-

Substrates specific for each enzyme.

-

This compound

Procedure:

-

Perform enzymatic assays for DGAT-2, MGAT2, and MGAT3 using established protocols.

-

Include this compound at a high concentration (e.g., 10 µM) in the reaction mixtures.

-

Measure the enzyme activity in the presence and absence of the inhibitor.

-

Calculate the percent inhibition to determine the selectivity.[6]

Diagrams

The following diagrams illustrate the DGAT-1 signaling pathway and a typical experimental workflow.

Caption: The Triglyceride Synthesis Pathway highlighting the final step catalyzed by DGAT-1 and the point of inhibition.

Caption: A generalized workflow for the in vitro characterization of a DGAT-1 inhibitor.

Mechanism of Action

Studies on representative DGAT-1 inhibitors, such as T863, have shown that they act as competitive inhibitors with respect to the acyl-CoA binding site and uncompetitive inhibitors with respect to 1,2-diacylglycerol.[6] This suggests that these inhibitors bind to the enzyme-acyl-CoA complex. This compound is presumed to share a similar mechanism of action, effectively blocking the final and committed step of triglyceride synthesis.[8] The potent inhibition of triglyceride formation in cellular assays confirms its cell permeability and activity at the target within an intact biological system.[5] Furthermore, DGAT-1 inhibition has been shown to increase the expression of genes involved in fatty acid metabolism, such as SREBF1 and CPT1A, in fatty acid-treated primary calf hepatocytes.[5]

References

- 1. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search.library.nyu.edu [search.library.nyu.edu]

- 4. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

A Technical Guide to the Target Enzyme Kinetics of DGAT-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzyme kinetics of Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors. DGAT-1 is a key enzyme in triglyceride synthesis, making it a significant target for therapeutic intervention in metabolic diseases.[1][2] This document details the quantitative kinetic parameters of various inhibitors, outlines the experimental protocols for their determination, and visualizes key pathways and workflows.

Core Concepts in DGAT-1 Inhibition

DGAT-1 catalyzes the final step in the synthesis of triglycerides by transferring an acyl group from acyl-CoA to diacylglycerol.[3] By inhibiting this enzyme, DGAT-1 inhibitors aim to reduce triglyceride production and storage in tissues.[1] These inhibitors can act through different mechanisms, with some binding to the active site and competing with the natural substrates, while others may induce conformational changes in the enzyme to render it inactive.[2]

Quantitative Enzyme Kinetics Data

The efficacy and mechanism of DGAT-1 inhibitors are characterized by several key kinetic parameters. The following tables summarize the available quantitative data for prominent DGAT-1 inhibitors.

| Inhibitor | Target Species | IC50 (nM) | Assay System | Reference |

| T863 | Human | 49 | Fluorescence-based CPM assay | [2] |

| T863 | Human | 17 | TLC-based assay | [2] |

| T863 | Mouse | 16 | Microsomes (adipose tissue) | [2] |

| T863 | Mouse | 23 | Microsomes (small intestine) | [2] |

| A922500 | Human | 9 | Not specified | [4] |

| A922500 | Mouse | 22 | Not specified | [4] |

| PF-04620110 | Human | 38 | Recombinant human DGAT-1 | [5] |

| PF-04620110 | Mouse | 64 | Recombinant mouse DGAT-1 | [5] |

| PF-04620110 | Rat | 94 | Recombinant rat DGAT-1 | [5] |

| DGAT-1 inhibitor 2 | Human | 15 | Not specified | [6] |

| This compound | Rat | 9 | Not specified | [6] |

| Gallic Acid | Not specified | 667 | Cell-free DGAT1 assay | [1] |

| Cyanidin | Not specified | 8600 | Cell-free DGAT1 assay | [1] |

| Inhibitor | Target Species | Ki (nM) | Competition Type | Reference |

| PF-04620110 | Mouse | 94 | Competitive | [5] |

| T863 | Human | Not Reported | Competitive with Oleoyl-CoA, Uncompetitive with 1,2-DOG | [2] |

Signaling Pathways and Mechanisms

The inhibition of DGAT-1 leads to a reduction in triglyceride synthesis, which has downstream effects on lipid metabolism and storage.

Figure 1: Mechanism of DGAT-1 Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DGAT-1 inhibitor kinetics. The following are protocols for key experiments cited in the literature.

Cell-Free DGAT-1 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on DGAT-1 activity using a microsomal preparation as the enzyme source.

Materials:

-

Human small intestinal microsomes

-

Dioleoyl glycerol (substrate)

-

Palmitoleoyl Coenzyme A (substrate)

-

Tris-HCl buffer

-

MgCl2

-

Bovine Serum Albumin (BSA)

-

DMSO (for dissolving compounds)

-

Test inhibitor compound

Procedure:

-

Prepare a stock solution of dioleoyl glycerol in DMSO and dilute it to 600 μM in a buffer containing 175 mM Tris-HCl and 100 mM MgCl2.[1]

-

Dissolve palmitoleoyl CoA in a 1.5% acetone-water solution to a concentration of 150 μM.[1]

-

Dilute the human intestinal microsomes to 25 μg/mL in a buffer containing 3.5 mg/mL BSA, Tris-HCl, and MgCl2.[1]

-

Add the test inhibitor at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the substrates.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Terminate the reaction.

-

Quantify the product (triglyceride) formation, often using radiolabeled substrates and thin-layer chromatography (TLC) or a fluorescence-based method.

Figure 2: Workflow for a Cell-Free DGAT-1 Inhibition Assay.

High-Throughput Fluorescence-Based DGAT-1 Assay

This assay is suitable for screening large compound libraries and measures the release of Coenzyme A (CoA) as a product of the DGAT-1 reaction.

Materials:

-

DGAT-1 enzyme source (e.g., microsomes from overexpressing cells)

-

1,2-dioleoyl-sn-glycerol (DOG)

-

Oleoyl-CoA

-

7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) dye (thio-reactive)

-

Triton X-100

-

Buffer (e.g., Tris-HCl with MgCl2)

-

96- or 384-well plates

Procedure:

-

Prepare a reaction mixture containing the DGAT-1 enzyme, DOG, and the CPM dye in a suitable buffer.

-

Add the test compounds at various concentrations to the wells of the microplate.

-

Initiate the reaction by adding oleoyl-CoA.

-

The DGAT-1 reaction releases CoASH, which reacts with the CPM dye to produce a fluorescent product.[2]

-

Measure the fluorescence intensity at an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.[2]

-

The increase in fluorescence is proportional to DGAT-1 activity.

-

Calculate the percent inhibition and IC50 values for the test compounds.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between an inhibitor and the DGAT-1 enzyme.[7]

General Protocol Outline:

-

Immobilization: The DGAT-1 enzyme is immobilized on the surface of a sensor chip.[7] This can be achieved through various chemistries, such as amine coupling or capture of a tagged protein.

-

Analyte Injection: A solution containing the DGAT-1 inhibitor (analyte) is flowed over the sensor surface.

-

Association: The binding of the inhibitor to the immobilized DGAT-1 is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU). This phase provides the association rate constant (kon).

-

Dissociation: A buffer solution without the inhibitor is flowed over the surface, and the dissociation of the inhibitor from the enzyme is monitored. This phase provides the dissociation rate constant (koff).

-

Data Analysis: The sensorgram (a plot of RU versus time) is analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kinetic constants (kon, koff) and the equilibrium dissociation constant (KD = koff/kon).

Figure 3: General Workflow for SPR Analysis of DGAT-1 Inhibitor Binding.

Conclusion

The study of DGAT-1 inhibitor enzyme kinetics is essential for the development of effective therapeutics for metabolic disorders. This guide has provided a summary of key quantitative data, detailed experimental protocols for the characterization of these inhibitors, and visual representations of the underlying mechanisms and workflows. The presented information serves as a valuable resource for researchers and professionals in the field of drug discovery and development. Further research is warranted to expand the kinetic data to a wider range of inhibitors and to further elucidate the structural basis of their interaction with the DGAT-1 enzyme.

References

- 1. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]